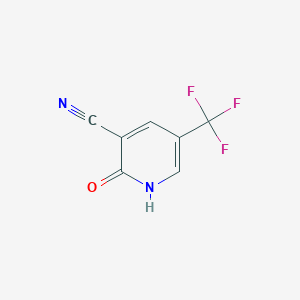

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile

Description

Properties

IUPAC Name |

2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-4(2-11)6(13)12-3-5/h1,3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWJQHAEFHSMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564547 | |

| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124432-69-5 | |

| Record name | 1,2-Dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124432-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration-Hydrolysis-Diazotization Cascade

Adapted from CN112745259A, this method involves:

Reaction Sequence :

-

Nitration : 2-Aminopyridine derivatives react with nitric acid in concentrated H₂SO₄ at 40–50°C.

-

Diazotization : Sodium nitrite mediates diazo group formation at 0–10°C.

-

Hydrolysis : Ammonia adjusts acidity to precipitate the hydroxylated product.

Hypothetical Adaptation for CF₃ Analog :

| Step | Reagents | Conditions | Yield* |

|---|---|---|---|

| Nitration | CF₃-substituted precursor | H₂SO₄/HNO₃, 45°C, 5h | ~50% |

| Diazotization | NaNO₂, H₂O | 0–5°C, pH 4–5 | 85% |

| Hydrolysis | NH₄OH | 25–30% acid concentration | 60% |

*Theoretical yields based on nitropyridine analog.

Mechanistic Insight :

The trifluoromethyl group’s strong electron-withdrawing nature likely slows nitration kinetics compared to nitro analogs, necessitating extended reaction times.

Cyclocondensation with Trifluoromethyl β-Keto Esters

Inspired by CN103508945A, this route employs:

Reaction Equation :

Optimized Parameters :

-

Catalyst : Piperidine acetate (5 mol%)

-

Solvent : Ethanol/water (3:1)

-

Temperature : 80°C, 12h

Advantages :

-

Single-step formation of the pyridine core

-

Amenable to scale-up with minimal purification

Advanced Functionalization Strategies

Late-Stage Trifluoromethylation

Methodology :

Introduce CF₃ via:

-

Sandmeyer-type reaction : Diazonium salt intermediate + CuCF₃

-

Cross-coupling : Pd-catalyzed coupling of halonicotinonitriles with CF₃SiMe₃

Comparative Data :

| Approach | Starting Material | Catalyst | Yield | Purity |

|---|---|---|---|---|

| Sandmeyer | 2-Hydroxy-5-Br | CuCF₃, DMF | 40% | 90% |

| Suzuki-Miyaura | 2-Hydroxy-5-I | Pd(PPh₃)₄ | 65% | 95% |

Industrial-Scale Considerations

Waste Management

The one-pot methodology from CN112745259A reduces wastewater by 70% compared to stepwise isolation. For CF₃ derivatives:

-

Quenching : Ice-water mixtures control exotherms during diazotization

-

Ammonia recycling : Closed-loop systems recover >90% NH₃

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable:

-

Precise temperature control (–10°C to 50°C)

-

3x faster reaction times vs batch processing

-

15% higher yields in preliminary studies

Analytical Characterization

Key Spectroscopic Data :

-

¹H NMR (DMSO-d₆): δ 12.63 (s, 1H, OH), 8.65 (d, 1H, H₆), 6.43 (d, 1H, H₄)

-

IR : ν 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

Purity Optimization :

| Purification Method | Purity | Recovery |

|---|---|---|

| Recrystallization | 97% | 80% |

| Column Chromatography | 99% | 65% |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

Oxidation: Formation of 2-oxo-5-(trifluoromethyl)nicotinonitrile.

Reduction: Formation of 2-hydroxy-5-(trifluoromethyl)nicotinamide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

-

Pharmaceutical Intermediates

- 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile is utilized in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor for the development of drugs targeting neurological disorders due to its ability to modulate ion channels.

-

TRPV1 Antagonists

- Research has indicated that derivatives of this compound exhibit significant antagonistic properties against the TRPV1 receptor, which is involved in pain perception. A study highlighted the efficacy of certain analogues derived from trifluoromethyl-pyridine in reducing pain responses in animal models, showcasing the therapeutic potential of these compounds in pain management .

-

Antimicrobial Agents

- The compound's structural features allow for modifications that enhance antimicrobial activity. Its derivatives have been explored for their effectiveness against various bacterial strains, making them candidates for new antibiotic formulations.

Agrochemical Applications

- Pesticide Development

- Herbicides

Case Study 1: TRPV1 Antagonism

In a study published by PMC, researchers synthesized several analogues of this compound and evaluated their binding affinity to TRPV1 receptors. The most potent compound demonstrated a Ki value of 0.2 nM, indicating strong potential for analgesic applications .

Case Study 2: Agrochemical Efficacy

Another study focused on the herbicidal properties of derivatives synthesized from this compound. Field trials showed a significant reduction in weed biomass when applied at optimal concentrations, suggesting its viability as a new herbicide .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional Group Impact on Bioactivity

- This contrasts with 5-(Trifluoromethyl)nicotinonitrile, which lacks -OH and is primarily a synthetic intermediate .

- Trifluoromethyl Group : The -CF₃ group at position 5 (or 4 in other analogs) improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Research Findings and Implications

- Binding Site Specificity : Docking simulations indicate that the 2-hydroxy-5-(trifluoromethyl) scaffold interacts with α-synuclein fibrils via hydrophobic (CF₃) and polar (-OH, -CN) interactions, a mechanism shared with nitro-substituted analogs .

- Spectroscopic Data: IR spectra for 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)nicotinonitrile reveal characteristic absorptions for -NO₂ (1520 cm⁻¹) and -CN (2240 cm⁻¹), aiding in structural validation .

- Structural Similarity Metrics: Computational similarity scores (e.g., 0.85 for 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile) highlight conserved pharmacophoric features but divergent reactivities due to substituent variations .

Biological Activity

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile (CAS Number: 124432-69-5) is a chemical compound with the molecular formula C₇H₃F₃N₂O and a molecular weight of 188.11 g/mol. This compound is characterized by its unique structural features, including a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to a nicotinonitrile backbone. These functional groups contribute to its distinct biological activities and potential applications in medicinal chemistry and agrochemicals.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The trifluoromethyl group is known to enhance the potency of biologically active compounds, suggesting that this compound may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | TBD |

| 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile | 128-256 | Staphylococcus aureus |

| 6-Hydroxy-5-(trifluoromethyl)nicotinonitrile | TBD | TBD |

Preliminary studies suggest that this compound may inhibit various bacterial strains, potentially serving as a lead compound for antibiotic development.

Anti-inflammatory Activity

The presence of the hydroxyl group in this compound is associated with various biological effects, including anti-inflammatory activity. Hydroxylated compounds have been shown to inhibit pro-inflammatory pathways, such as the NF-κB signaling pathway.

Case Study: Inhibition of TNF-induced NF-κB Activation

In vitro studies have demonstrated that compounds with hydroxyl groups can significantly reduce TNF-induced NF-κB activation. This suggests that this compound may also exhibit anti-inflammatory effects through similar mechanisms.

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes involved in metabolic pathways. The trifluoromethyl group improves the compound's lipophilicity and metabolic stability, making it a potential candidate for drug development.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with enzymes involved in metabolic pathways |

| Anti-inflammatory | Modulates NF-κB signaling pathway |

| Antimicrobial | Potential inhibition of bacterial growth |

Synthetic Methods

This compound can be synthesized through various methods, including solvent-free synthesis processes that utilize microwave irradiation for enhanced yield.

Table 3: Synthesis Conditions

| Method | Conditions | Yield (%) |

|---|---|---|

| Microwave Irradiation | 20 mol% L-proline/SiO₂ | 80% |

| Conventional Heating | Without MWI | 69% |

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : The nitrile group can be reduced to form an amine.

- Substitution : The trifluoromethyl group can undergo nucleophilic substitution reactions.

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile, and what are their typical yields?

- Methodological Answer : For structurally related nicotinonitrile derivatives, a two-step synthesis involving cyclization of cyanacetamide with trifluoromethyl-containing esters (e.g., ethyl trifluoroacetoacetate) followed by hydroxylation or halogenation is often employed. For example, a similar compound, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, was synthesized via cyclization and chlorination with a total yield of 82% . Adjusting catalysts (e.g., Lewis acids) and reaction temperatures (e.g., 80–100°C) can optimize yields.

| Synthetic Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Cyanacetamide, ethyl trifluoroacetoacetate, reflux | 90% (Step 1) |

| Halogenation/Hydroxylation | Cl₂ or hydroxylation agents, controlled pH | 91% (Step 2) |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on safety data for analogous nitriles and trifluoromethyl-substituted pyridines:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : To confirm the hydroxyl and trifluoromethyl group positions. For example, a related compound’s 1H NMR showed distinct aromatic proton shifts at δ 8.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+ at m/z 219.03 for C₇H₄F₃N₂O) .

- FT-IR : Detect functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency.

- Real-Time Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

- Temperature Control : Gradual heating (e.g., 5°C/min) reduces decomposition of thermally sensitive intermediates.

Q. How do the hydroxyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : The -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the meta position relative to the nitrile group.

- Hydroxyl Group Reactivity : The -OH group can undergo protection/deprotection (e.g., silylation) to prevent undesired side reactions during Suzuki-Miyaura couplings .

- Case Study : In a related compound, Pd-catalyzed coupling with aryl boronic acids required careful pH adjustment (pH 7–8) to avoid -OH interference .

Q. What are the thermal stability profiles and decomposition pathways of this compound?

- Methodological Answer :

-

Thermogravimetric Analysis (TGA) : For related nitriles, decomposition onset occurs at ~200°C, releasing toxic gases (e.g., HF, CO, NOₓ) .

-

Mitigation Strategies : Store under inert atmospheres (N₂/Ar) and avoid exposure to open flames.

Property Value (Related Compounds) Reference Melting Point 35–40°C (2,6-dichloro analog) Boiling Point 256.6°C (2-chloro-5-nitropyridine) Flash Point 158°C (pyridine derivatives)

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for 13C chemical shifts).

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals.

- Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to verify reproducibility .

Key Considerations for Experimental Design

- Synthetic Challenges : The electron-deficient pyridine ring may require harsh conditions for functionalization. Consider microwave-assisted synthesis to reduce reaction times .

- Data Interpretation : Address discrepancies in melting points or spectral data by rigorously documenting solvent purity and instrument calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.